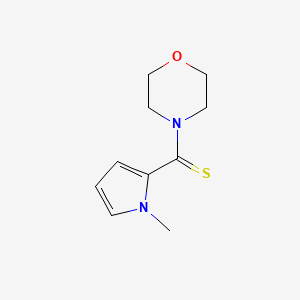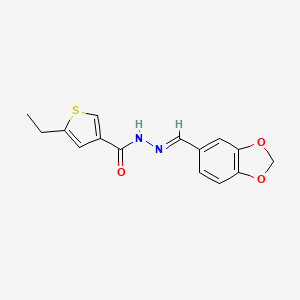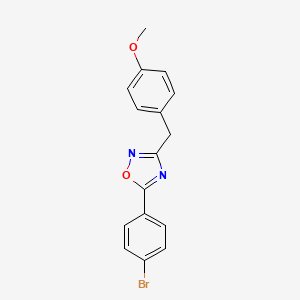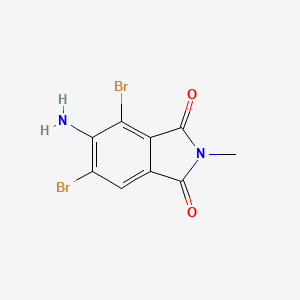
4-(1-methylpyrrole-2-carbothioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methylpyrrole-2-carbothioyl)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂OS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylpyrrole-2-carbothioyl)morpholine can be achieved through several methods. One common method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a base, followed by reaction with morpholine. Another method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a catalyst, followed by reaction with morpholine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methylpyrrole-2-carbothioyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield thiol or amine derivatives.
Aplicaciones Científicas De Investigación
4-(1-methylpyrrole-2-carbothioyl)morpholine has been extensively studied for its potential applications in scientific research. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth.
Medicine: The compound has been studied for its potential use in drug delivery systems, where it can be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other morpholine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(1-methylpyrrole-2-carbothioyl)morpholine is not fully understood. it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth. The compound may interact with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways.
Comparación Con Compuestos Similares
4-(1-methylpyrrole-2-carbothioyl)morpholine can be compared with other similar compounds, such as:
4-(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine: This compound has a similar structure but differs in the position of the carbonothioyl group.
Morpholine derivatives: Other morpholine derivatives, such as those bearing nitrile, amine, ester, phosphonate, or ketone functions, have been studied for their diverse biological and therapeutic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-11-4-2-3-9(11)10(14)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXOAWRNIOMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)

![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
![[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B5747734.png)
![2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole](/img/structure/B5747737.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)


